- A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines, Journal of Organic Chemistry, 2007, 72(22), 8591-8592
Cas no 958635-19-3 ((S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate)
958635-19-3 structure
Product Name:(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Numéro CAS:958635-19-3
Le MF:C16H28N2O6
Mégawatts:344.403325080872
MDL:MFCD18089802
CID:1029523
PubChem ID:57356952
Update Time:2025-11-02
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
- (S)-1,4-DI-BOC-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER
- 1,4-di-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate
- 1-O,4-O-ditert-butyl 2-O-methyl (2S)-piperazine-1,2,4-tricarboxylate
- 1,4-Bis(1,1-dimethylethyl) 2-methyl (2S)-1,2,4-piperazinetricarboxylate (ACI)
- MFCD18089802
- AKOS015995145
- 958635-19-3
- DB-328055
- QKNSGUCCNZBAAJ-NSHDSACASA-N
- (S)-1,4-Di-t-butyl 2-methyl piperazine-1,2,4-tricarboxylate
- DTXSID80723503
- (S)-1,4-Di-tert-butyl2-methylpiperazine-1,2,4-tricarboxylate
- SCHEMBL1849268
- CS-B0641
- CS-14481
-
- MDL: MFCD18089802
- Piscine à noyau: 1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m0/s1
- La clé Inchi: QKNSGUCCNZBAAJ-NSHDSACASA-N
- Sourire: C(N1CCN(C(=O)OC(C)(C)C)C[C@H]1C(=O)OC)(=O)OC(C)(C)C
Propriétés calculées
- Qualité précise: 344.19473662g/mol
- Masse isotopique unique: 344.19473662g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 8
- Complexité: 492
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.7
- Surface topologique des pôles: 85.4Ų
Propriétés expérimentales
- Dense: 1.1±0.1 g/cm3
- Point d'ébullition: 406.6±40.0 °C at 760 mmHg
- Point d'éclair: 199.7±27.3 °C
- Pression de vapeur: 0.0±0.9 mmHg at 25°C
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169346-5g |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 5g |
$777 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD834-50mg |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 50mg |
199.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD834-200mg |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 200mg |
453.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD834-5g |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 5g |
5393.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD834-1g |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 1g |
1589.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S74710-5g |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 5g |
¥3843.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S74710-1g |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 1g |
¥1098.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S74710-250mg |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 250mg |
¥485.0 | 2024-07-19 | |
| ChemScence | CS-B0641-250mg |
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) 2-methyl ester, (2S)- |
958635-19-3 | 250mg |
$76.0 | 2022-04-26 | ||
| ChemScence | CS-B0641-1g |
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) 2-methyl ester, (2S)- |
958635-19-3 | 1g |
$173.0 | 2022-04-26 |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 0 °C
1.2 1 min, 0 °C; 0 °C → 23 °C; 6 h, 23 °C
1.3 Solvents: Water ; 23 °C
1.2 1 min, 0 °C; 0 °C → 23 °C; 6 h, 23 °C
1.3 Solvents: Water ; 23 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 0 °C
1.2 18 h, rt
1.2 18 h, rt
Référence
- Preparation of tri-cyclic pyrazolopyridine kinase inhibitors, United States, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 18 h, rt
Référence
- Preparation of N-[5-(4-pyridyl)-4-(3-cyanophenyl)thiazol-2-yl] carboxamides as antagonists of the adenosine A2a and/or the A2b receptor, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; cooled
1.2 cooled; 18 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 cooled; 18 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- 1H-Pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors and their preparation and use for the treatment of protein kinase-mediated diseases, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
Référence
- Preparation of substituted pyrazolopyrimidines as antagonists of the adenosine A2a receptor, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 6 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- 3-Tetrazolylbenzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
Référence
- Preparation of thiazole derivatives as antagonist of adenosine receptors, World Intellectual Property Organization, , ,
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Raw materials
- Di-tert-butyl dicarbonate
- (2S)-1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Preparation Products
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Littérature connexe
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
958635-19-3 ((S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate) Produits connexes
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